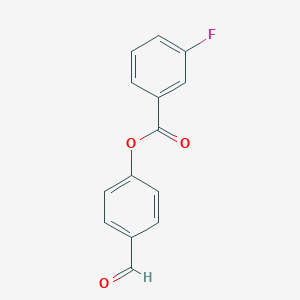

4-Formylphenyl 3-fluorobenzoate

Description

4-Formylphenyl 3-fluorobenzoate (CAS: 332929-49-4) is an aromatic ester with the molecular formula C₁₄H₉FO₃ and an average molecular mass of 244.221 g/mol . Its structure combines a 4-formylphenyl group (benzaldehyde derivative) and a 3-fluorobenzoate ester, making it a versatile intermediate in organic synthesis. The compound’s key identifiers include:

- Monoisotopic mass: 244.053572 g/mol

- ChemSpider ID: 707888

- WLN notation: VHR DOVR CF

The formyl group (–CHO) at the para position of the phenyl ring enhances its reactivity in condensation reactions (e.g., forming Schiff bases or azomethines), while the 3-fluorobenzoate ester introduces steric and electronic effects due to the fluorine substituent .

Properties

Molecular Formula |

C14H9FO3 |

|---|---|

Molecular Weight |

244.22g/mol |

IUPAC Name |

(4-formylphenyl) 3-fluorobenzoate |

InChI |

InChI=1S/C14H9FO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H |

InChI Key |

RBSATZHUGWVUOQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=O |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group and Substituent Variations

The table below compares 4-formylphenyl 3-fluorobenzoate with analogues differing in ester groups, substituents, or functional moieties:

Key Observations:

3-Fluoro-4-hydroxybenzaldehyde introduces both electron-withdrawing (–F) and electron-donating (–OH) groups, leading to distinct reactivity in condensation reactions.

Steric Considerations :

Physicochemical Properties

- Solubility :

The 3-fluorobenzoate group likely increases hydrophobicity compared to hydroxylated analogues (e.g., 3-fluoro-4-hydroxybenzaldehyde ), favoring solubility in organic solvents like dichloromethane or THF. - Melting Points : Esters with sulfonate groups (e.g., methanesulfonate ) generally exhibit higher melting points than benzoate esters due to stronger intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.